molecular formula C26H23FN4O3 B2477336 Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251613-54-3

Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2477336
CAS No.: 1251613-54-3
M. Wt: 458.493
InChI Key: CSYJPPCOIXGSKC-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate: is a complex organic compound belonging to the quinazoline class. Quinazolines are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases and coupling reagents to facilitate the formation of the quinazoline core.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of quinazoline-7-carboxylic acid derivatives.

  • Reduction: Production of reduced quinazoline derivatives.

  • Substitution: Introduction of various substituents at different positions on the quinazoline ring.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with various receptors and enzymes, leading to biological responses.

  • Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • Quinazoline derivatives: Other quinazoline-based compounds with similar biological activities.

  • Indole derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.

Uniqueness: This compound stands out due to its specific structural features, such as the presence of the fluorophenyl group, which can influence its biological activity and binding affinity to targets.

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Properties

IUPAC Name

methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenylquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O3/c1-34-25(33)18-7-12-22-23(17-18)28-26(31(24(22)32)21-5-3-2-4-6-21)30-15-13-29(14-16-30)20-10-8-19(27)9-11-20/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYJPPCOIXGSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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